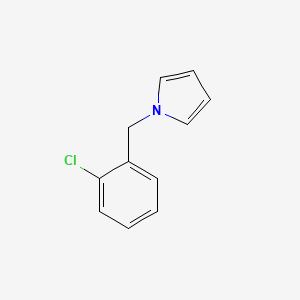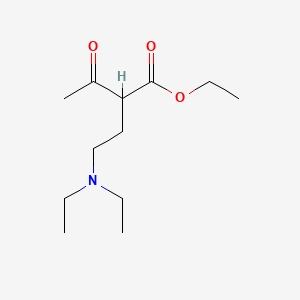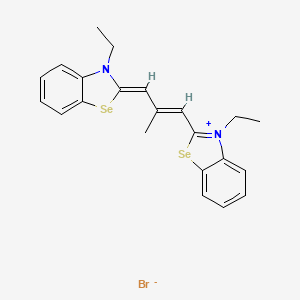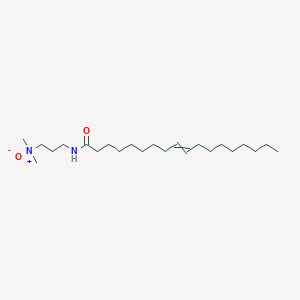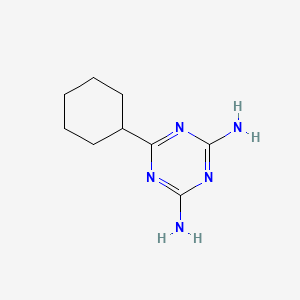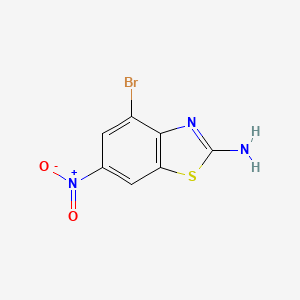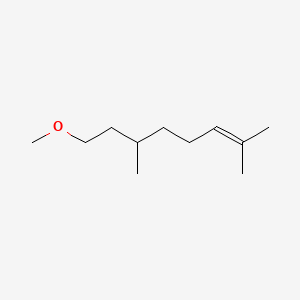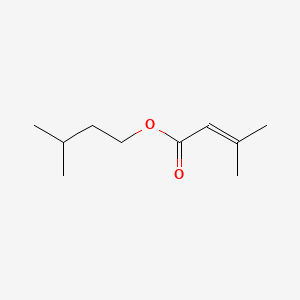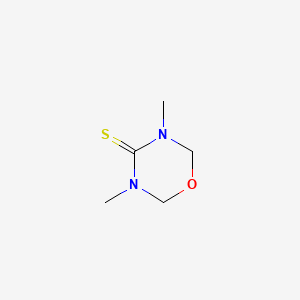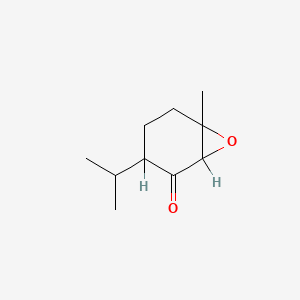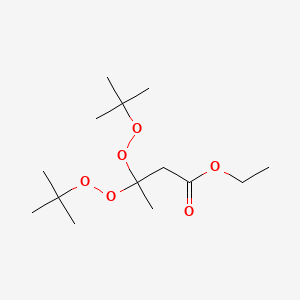
Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-3,3-di-(tert-butylperoxy)butyrate, [technically pure] is a colorless to yellow liquid. Insoluble in water. Particularly sensitive to heat, shock, and friction.
Aplicaciones Científicas De Investigación
1. Synthesis and Structure in Chemistry
- Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester is used as a building block in the preparation of bifunctional DTPA-like ligands. These compounds can conjugate with a suitable partner to create chelating units for complexation of metal ions (Anelli et al., 1999).
- It has been involved in phase transfer catalysis, evidenced by its use in the nucleophilic substitution reaction of 4-methyl benzyl chloride with sodium acetate (Xu Dong-qing, 2011).
2. Applications in Biotechnology and Materials Science
- In biotechnology, it has been used for sustainable synthesis of branched-chain diesters, particularly as a lubricant base due to good performance at low temperatures. This process involves the use of lipase-based catalysts in a solvent-free system (Serrano‐Arnaldos et al., 2020).
- It's also used in the synthesis of polyimides, which are important in the field of materials science for their thermal stability. These polyimides are created through thermal ring closure of polyamic acids obtained by solution polymerization (Teshirogi, 1989).
3. Involvement in Organic Synthesis and Reactions
- It has a role in organic synthesis, such as in the chemo-, regio-, and stereoselective cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha-chloroacetic acid chlorides, leading to the formation of functionalized 3(2H)furanones (Langer & Krummel, 2001).
- Additionally, it's utilized in the synthesis of new polyfluorinated vinylogues of tetrathiafulvalene, a compound with potential electronic applications, through 1,3-dipolar cycloaddition reactions (Timoshenko et al., 2003).
Propiedades
Número CAS |
55794-20-2 |
|---|---|
Nombre del producto |
Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester |
Fórmula molecular |
C14H28O6 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
ethyl 3,3-bis(tert-butylperoxy)butanoate |
InChI |
InChI=1S/C14H28O6/c1-9-16-11(15)10-14(8,19-17-12(2,3)4)20-18-13(5,6)7/h9-10H2,1-8H3 |
Clave InChI |
HARQWLDROVMFJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(OOC(C)(C)C)OOC(C)(C)C |
SMILES canónico |
CCOC(=O)CC(C)(OOC(C)(C)C)OOC(C)(C)C |
Otros números CAS |
55794-20-2 |
Descripción física |
Ethyl-3,3-di-(tert-butylperoxy)butyrate, [technically pure] is a colorless to yellow liquid. Insoluble in water. Particularly sensitive to heat, shock, and friction. Liquid |
Pictogramas |
Flammable |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



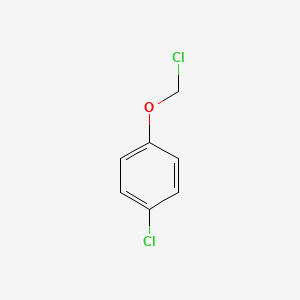
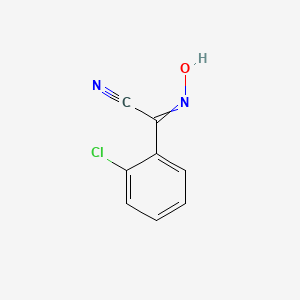
![Decanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1616088.png)

